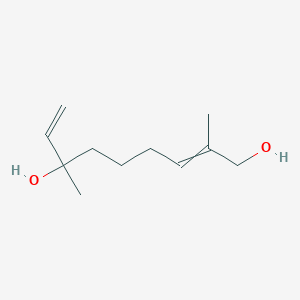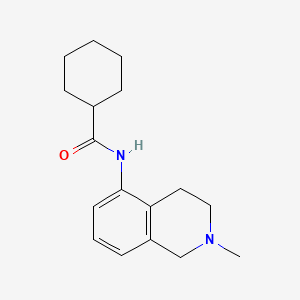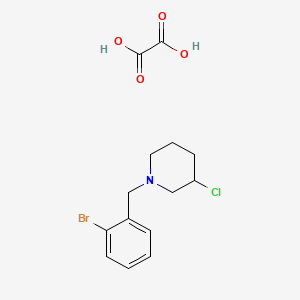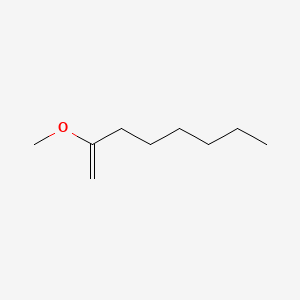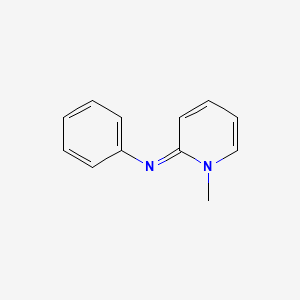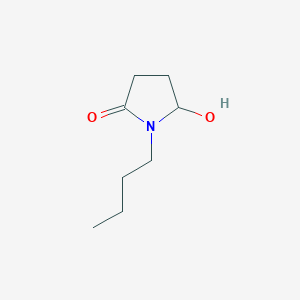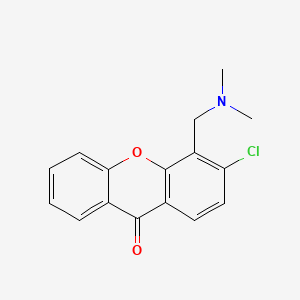
Xanthen-9-one, 3-chloro-4-(dimethylamino)methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Xanthen-9-one, 3-chloro-4-(dimethylamino)methyl- is a derivative of xanthone, a class of oxygen-containing heterocycles known for their diverse biological activities. This compound features a xanthone core with a chlorine atom at the 3-position and a dimethylamino group at the 4-position, making it a unique and potentially valuable molecule in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of xanthone derivatives, including Xanthen-9-one, 3-chloro-4-(dimethylamino)methyl-, typically involves the classical condensation of a salicylic acid with a phenol derivative . This can be achieved through several methods:
Condensation of Salicylic Acid with Phenol Derivatives: This method involves heating a mixture of salicylic acid and a phenol derivative with a dehydrating agent such as acetic anhydride.
Aryl Aldehyde with Phenol Derivative: This route involves the reaction of an aryl aldehyde with a phenol derivative under acidic conditions.
Salicylaldehyde with 1,2-Dihaloarenes: This method uses salicylaldehyde and 1,2-dihaloarenes in the presence of a base.
o-Haloarenecarboxylic Acid with Arynes: This approach involves the reaction of o-haloarenecarboxylic acid with arynes.
Industrial Production Methods
Industrial production of xanthone derivatives often employs optimized versions of the above methods, utilizing catalysts and advanced reaction conditions to improve yield and efficiency. For example, microwave heating and the use of zinc chloride/phosphoryl chloride have been shown to produce xanthones in better yields and with shorter reaction times .
Análisis De Reacciones Químicas
Types of Reactions
Xanthen-9-one, 3-chloro-4-(dimethylamino)methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the xanthone core to xanthene.
Substitution: The chlorine atom at the 3-position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Xanthen-9-one, 3-chloro-4-(dimethylamino)methyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: The compound can be used in the development of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism by which Xanthen-9-one, 3-chloro-4-(dimethylamino)methyl- exerts its effects involves interactions with various molecular targets and pathways. For example, xanthone derivatives are known to inhibit enzymes such as α-glucosidase and exhibit antioxidant activity by scavenging free radicals . The specific mechanism of action for this compound may involve similar pathways, modulating biological responses through its unique chemical structure.
Comparación Con Compuestos Similares
Similar Compounds
Xanthone: The parent compound with a simpler structure.
Azaxanthones: Xanthone derivatives with nitrogen atoms in the aromatic ring, known for their enhanced biological activities.
Acridones: Similar to xanthones but with a nitrogen atom replacing one of the oxygen atoms in the core structure.
Uniqueness
Xanthen-9-one, 3-chloro-4-(dimethylamino)methyl- is unique due to the presence of both a chlorine atom and a dimethylamino group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Propiedades
Número CAS |
43159-86-0 |
|---|---|
Fórmula molecular |
C16H14ClNO2 |
Peso molecular |
287.74 g/mol |
Nombre IUPAC |
3-chloro-4-[(dimethylamino)methyl]xanthen-9-one |
InChI |
InChI=1S/C16H14ClNO2/c1-18(2)9-12-13(17)8-7-11-15(19)10-5-3-4-6-14(10)20-16(11)12/h3-8H,9H2,1-2H3 |
Clave InChI |
ROJCUEHOOXMMFK-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC1=C(C=CC2=C1OC3=CC=CC=C3C2=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2-Chlorophenanthridin-6-yl)amino]propan-1-ol](/img/structure/B14663662.png)
![1(3H)-Isobenzofuranone, 3-[(4-chlorophenoxy)methylene]-](/img/structure/B14663664.png)
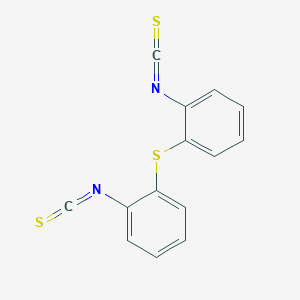
![1-[(2-Hydroxyethyl)sulfanyl]dodecan-2-OL](/img/structure/B14663678.png)

